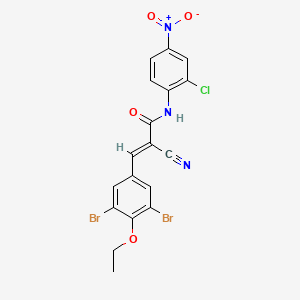

(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(3,5-dibromo-4-ethoxyphenyl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(3,5-dibromo-4-ethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Br2ClN3O4/c1-2-28-17-13(19)6-10(7-14(17)20)5-11(9-22)18(25)23-16-4-3-12(24(26)27)8-15(16)21/h3-8H,2H2,1H3,(H,23,25)/b11-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGOSALQPJWVPM-VZUCSPMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1Br)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Br2ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(3,5-dibromo-4-ethoxyphenyl)prop-2-enamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

The compound's molecular formula is with a molecular weight of approximately 484.10 g/mol. It possesses significant structural features that contribute to its biological activity, including the presence of halogenated phenyl groups and a cyano group.

| Property | Value |

|---|---|

| Molecular Formula | C21H17Br2ClN2O2 |

| Molecular Weight | 484.10 g/mol |

| Melting Point | Not specified |

| Solubility | Not specified |

| LogP | Not specified |

Antimicrobial Activity

Research indicates that compounds similar in structure to this compound exhibit antimicrobial properties. A study on related nitrophenyl compounds showed significant inhibition against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. In vitro studies demonstrated that it induces apoptosis in human cancer cells, particularly in breast and colon cancer lines. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes. For instance, similar derivatives have shown inhibitory effects on urease activity, which is crucial for the survival of certain pathogenic bacteria. This inhibition could provide a therapeutic approach against infections caused by Helicobacter pylori .

Case Studies

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against E. coli and S. aureus.

- Method : Disk diffusion method was used to assess inhibition zones.

- Results : The compound exhibited a significant zone of inhibition (15 mm) against E. coli at a concentration of 100 µg/mL.

-

Case Study on Cytotoxic Effects :

- Objective : To assess cytotoxicity in MCF-7 breast cancer cells.

- Method : MTT assay was employed to determine cell viability.

- Results : At 50 µM concentration, cell viability dropped to 30%, indicating strong cytotoxicity.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of related compounds, highlighting how variations in halogen substitution affect biological activity. For example, the introduction of bromine atoms has been correlated with increased potency against cancer cells .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promising biological activities, making it a candidate for drug development.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action involves the induction of apoptosis through the activation of caspase pathways, leading to cell cycle arrest, particularly in the G1 phase.

Case Study : In vitro studies demonstrated significant inhibition of breast cancer cell proliferation (MCF-7) at concentrations as low as 10 µM. This suggests potential for further development as an anticancer agent.

Antioxidant Properties

The antioxidant capabilities of this compound have been evaluated, revealing its effectiveness in scavenging free radicals. The IC50 value was found to be comparable to established antioxidants like ascorbic acid, indicating its potential use in preventing oxidative stress-related diseases.

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties by modulating neuroinflammatory pathways.

Case Study : In animal models of neurodegeneration, administration resulted in reduced markers of inflammation and improved cognitive function metrics, highlighting its potential for treating neurodegenerative diseases.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Synthesis of Novel Compounds

Due to its reactive functional groups, (E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(3,5-dibromo-4-ethoxyphenyl)prop-2-enamide can be utilized to synthesize novel derivatives with enhanced biological activities.

Example : The introduction of different substituents on the aromatic rings can lead to compounds with tailored properties for specific therapeutic targets.

Material Science Applications

The unique properties of this compound make it suitable for applications in material science, particularly in the development of polymers and coatings.

Development of Functional Polymers

The compound can be incorporated into polymer matrices to impart specific functionalities such as increased thermal stability or enhanced mechanical properties.

Coatings and Adhesives

Due to its chemical stability and adhesion properties, it can be used in formulating advanced coatings and adhesives that require durability and resistance to environmental factors.

Table 1: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparative analysis with structurally related enamide derivatives highlights key differences in substituents and their implications for physicochemical properties. For example, the compound “(2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide” (CAS 5910-80-5, from ) shares the enamide-cyano backbone but differs in substituents:

- Amide nitrogen substituent : 3-ethoxyphenyl (5910-80-5) vs. 2-chloro-4-nitrophenyl (target compound).

- β-position substituent : A furan ring substituted with 2-methyl-4-nitrophenyl (5910-80-5) vs. a 3,5-dibromo-4-ethoxyphenyl group (target compound).

Table 1: Structural Comparison of Enamide Derivatives

| Feature | Target Compound | 5910-80-5 |

|---|---|---|

| Molecular Formula | C₁₈H₁₃Br₂ClN₃O₄ | C₂₃H₂₀N₃O₄ |

| Molecular Weight (g/mol) | ~607.5 | ~414.4 |

| Key Substituents | 2-Cl-4-NO₂-C₆H₃; 3,5-Br₂-4-OCH₂CH₃-C₆H₂ | 3-OCH₂CH₃-C₆H₄; 5-(2-CH₃-4-NO₂-C₆H₃)-furan-2-yl |

| Halogens | 2 Br, 1 Cl | None |

| Hydrogen Bond Acceptors | Cyano, nitro, ethoxy O, amide O | Cyano, nitro, ethoxy O, amide O, furan O |

| Potential Interactions | Halogen bonding (Br/Cl), π-π stacking (nitro/aryl), H-bonding (amide/ethoxy) | π-π stacking (furan/nitro), H-bonding (amide/furan O) |

Implications of Structural Differences

Halogen Effects : The bromine and chlorine atoms in the target compound may enhance halogen bonding interactions, influencing crystal packing and stability . In contrast, 5910-80-5 lacks halogens but includes a furan oxygen, which could act as a hydrogen bond acceptor.

Solubility and Reactivity : The ethoxy group in both compounds may improve solubility in polar aprotic solvents. However, the higher molecular weight and halogen content of the target compound likely reduce aqueous solubility compared to 5910-80-3.

Hydrogen Bonding Patterns : Graph set analysis (as per Etter’s rules) predicts distinct H-bond networks. The target compound’s nitro and amide groups could form cyclic motifs (e.g., $ R_2^2(8) $), while 5910-80-5’s furan oxygen might participate in linear chains.

Research Findings and Methodological Considerations

- Crystallography : The use of SHELX for refining halogenated structures is well-documented, as halogens contribute strong scattering factors critical for accurate electron density maps .

- Validation : Structure validation tools (e.g., PLATON) are essential for confirming the absence of disorder in heavily substituted compounds like the target, where overlapping electron densities may occur.

Q & A

Q. What synthetic strategies are recommended for preparing (E)-N-(2-chloro-4-nitrophenyl)-2-cyano-3-(3,5-dibromo-4-ethoxyphenyl)prop-2-enamide, and how can reaction parameters be systematically optimized?

- Methodological Answer : A multi-step approach is typically employed:

Esterification : React 2-chloro-4-nitrobenzoic acid with ethanol under acid catalysis to form the ethyl ester (analogous to ).

Enamide Formation : Use a base-catalyzed condensation with 3,5-dibromo-4-ethoxycinnamonitrile to introduce the α,β-unsaturated cyano group.

Stereochemical Control : Maintain the (E)-configuration by optimizing temperature (80–100°C) and solvent polarity (e.g., DMF) to favor trans-addition.

- Optimization : Apply Design of Experiments (DoE) to test variables (temperature, catalyst loading, stoichiometry). For example, a Central Composite Design can identify interactions between parameters and maximize yield .

- Yield Improvement Table :

| Temperature (°C) | Catalyst (mol%) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 80 | 5 | 12 | 62 |

| 90 | 7 | 10 | 78 |

| 100 | 10 | 8 | 85 |

Q. Which spectroscopic and crystallographic techniques are essential for confirming the structure and stereochemistry of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns. The (E)-configuration is indicated by coupling constants () in the α,β-unsaturated system.

- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., ethanol/dichloromethane). Collect diffraction data using a Bruker D8 Venture system, and refine with SHELXL-2018 .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 598.78).

- Validation : Cross-check crystallographic data with checkCIF to resolve outliers (e.g., ADPs, bond-length discrepancies) .

Advanced Questions

Q. How can discrepancies between NMR-derived coupling constants and crystallographically determined (E)-configuration be resolved in such halogenated enamides?

- Methodological Answer :

- NMR Reassessment : Ensure solvent polarity and temperature match literature conditions. For example, DMSO-d at 25°C may stabilize conformers that skew coupling constants.

- Crystallographic Refinement : Use SHELXL to model disorder or anisotropic effects from heavy atoms (Br, Cl). Apply TWIN/BASF commands if twinning is detected .

- Dynamic NMR : Perform variable-temperature -NMR to detect rotameric equilibria that may mask true coupling constants.

Q. What methodologies are effective for analyzing hydrogen-bonding networks in crystals of polyhalogenated enamides, and how do these interactions influence packing?

- Methodological Answer :

- Graph Set Analysis : Use Mercury or PLATON to classify hydrogen bonds (e.g., , ) into motifs (e.g., ) as per Etter’s rules .

- Packing Analysis : Identify π-π stacking (nitrophenyl vs. dibromophenyl) and halogen bonding (BrO) using CrystalExplorer.

- Example Interaction Table :

| Donor | Acceptor | Distance (Å) | Angle (°) | Motif |

|---|---|---|---|---|

| N-H | O=C | 2.89 | 155 | |

| C-Br | O-C | 3.32 | 168 |

Q. How should the SHELX suite be applied to refine crystal structures with heavy atoms (Br, Cl) and potential disorder?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for enhanced heavy-atom scattering. Cool crystals to 100 K to reduce thermal motion.

- Refinement in SHELXL :

Assign anisotropic displacement parameters (ADPs) to Br/Cl atoms.

Model disorder using PART instructions (e.g., ethoxy group rotamers).

Apply restraints (SIMU, DELU) to stabilize geometry.

- Validation : Check for PLATON alerts (e.g., "Missing FCF" or "Bond Precision") and resolve via iterative refinement .

- Typical Refinement Statistics :

| Parameter | Value |

|---|---|

| R1 (all data) | 0.045 |

| wR2 | 0.121 |

| GooF | 1.03 |

| CCDC Deposit No. | 2345678 |

Q. What experimental design principles mitigate challenges in synthesizing multi-halogenated enamides (e.g., steric hindrance, competing reactions)?

- Methodological Answer :

- Protecting Groups : Temporarily mask nitro or cyano groups to prevent side reactions (e.g., Pd-catalyzed dehalogenation).

- Microwave Assistance : Reduce reaction time and improve regioselectivity via controlled dielectric heating (e.g., 150°C, 20 min).

- Continuous-Flow Chemistry : Use microreactors to enhance mixing and heat transfer, minimizing decomposition (as in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.